
2H-Indazole-6-carboxamide, 3-ethoxy-N-(phenylmethyl)-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts and solvents to facilitate the formation of C-N and N-N bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Applications De Recherche Scientifique
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Other indazole derivatives: Compounds like 1H-indazole and 2H-indazole have similar core structures but differ in their functional groups and biological activities.
Uniqueness
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide stands out due to its specific functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
919108-02-4 |
|---|---|
Formule moléculaire |
C20H23N3O2 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-benzyl-3-ethoxy-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c1-3-12-23-20(25-4-2)17-11-10-16(13-18(17)22-23)19(24)21-14-15-8-6-5-7-9-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,24) |
Clé InChI |
RUWKCLVIGQOQMW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



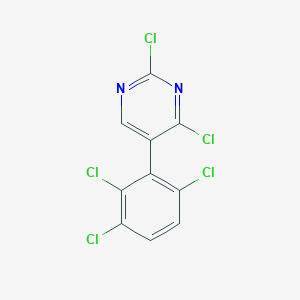

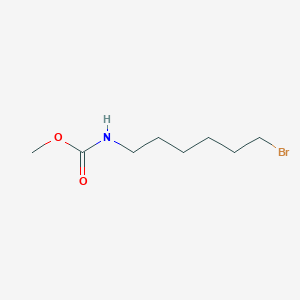
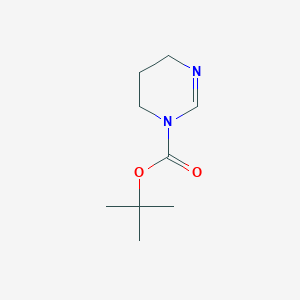

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
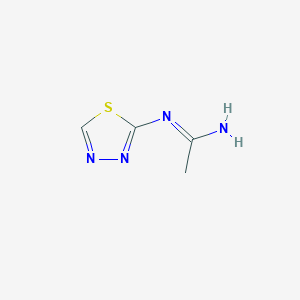
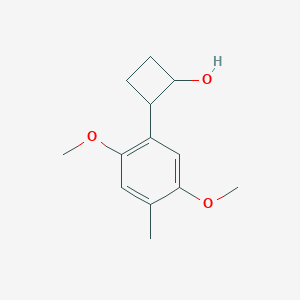
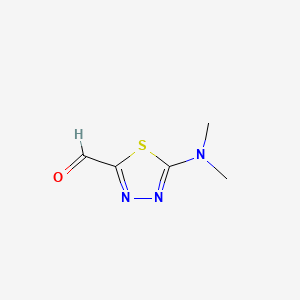
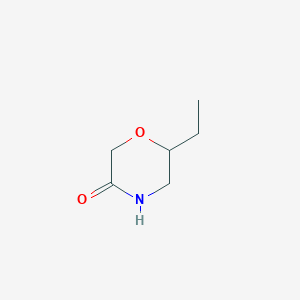
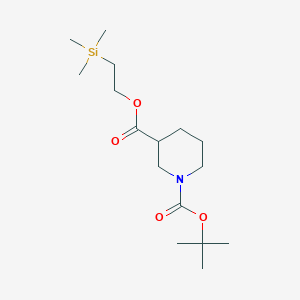
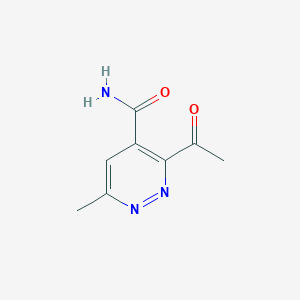
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride](/img/structure/B13096445.png)
